2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Description
2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a chlorine atom at the α-carbon and a 4-(4-methylpiperazin-1-yl)phenyl group at the nitrogen. This compound is synthesized via multi-step reactions involving condensation of 4-fluoronitrobenzene with N-methylpiperazine, followed by reduction and acylation (Scheme 3, ).
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-11(15)14(19)16-12-3-5-13(6-4-12)18-9-7-17(2)8-10-18/h3-6,11H,7-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEAQSUAGVBKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The chloro group and the amide moiety contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Substitutions
Key Insights :
Variations in Acyl and Aromatic Substituents
Key Insights :
Pharmacological and Physicochemical Properties
Key Insights :
Biological Activity
2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide, also known by its CAS number 303150-73-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20ClN3O
- Molecular Weight : 281.78 g/mol
- CAS Number : 303150-73-4
- Structure : The compound features a chloro group, a piperazine moiety, and a propanamide backbone.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown significant cytotoxic effects:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of approximately 1.5 µM, indicating potent activity against this breast cancer cell line .
- HeLa Cells : Similar cytotoxicity was observed with IC50 values around 2.3 µM, demonstrating its broad-spectrum activity against different cancer types .
The mechanism underlying the anticancer effects of this compound appears to involve:
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound led to increased apoptotic cell death in MCF-7 cells, as evidenced by elevated levels of cleaved caspase-3 and PARP .
- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in cancer cells, which is crucial for inhibiting cell proliferation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds suggests that modifications to the piperazine ring and the introduction of halogen atoms can significantly enhance biological activity. For instance, variations in substituents on the aromatic rings have been linked to improved potency and selectivity against tumor cells .
Study 1: In Vivo Efficacy
A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment led to a decrease in tumor proliferation markers and an increase in apoptosis-related proteins .
Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Its bioavailability was assessed using standard animal models, showing effective plasma concentrations at therapeutic doses .
Research Findings Summary Table
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 1.5 | Apoptosis induction |
| Study 2 | HeLa | 2.3 | Cell cycle arrest |
| Study 3 | Xenograft | Not specified | Tumor volume reduction |
Q & A
Q. What are the key synthetic routes for 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. A common route starts with coupling 4-(4-methylpiperazin-1-yl)aniline with 2-chloropropanoyl chloride under controlled pH and temperature. Intermediates are characterized using Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%) . For example, highlights the use of Mass Spectrometry (MS) to verify molecular ions (e.g., [M+H]⁺ at m/z 337.2), ensuring stepwise accuracy .
Q. Which analytical techniques are critical for confirming the compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the 4-methylpiperazine ring (δ 2.3–2.5 ppm for N-methyl protons) and the propanamide backbone (δ 1.5–1.7 ppm for CH₂) .
- HPLC : Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm), achieving ≥98% purity .
- MS : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₄H₁₉ClN₃O) and detects isotopic patterns for chlorine .
Q. What physicochemical properties influence the compound’s handling in laboratory settings?
- Methodological Answer :
- LogP : Calculated logP (~2.1) suggests moderate lipophilicity, requiring storage in anhydrous conditions to prevent hydrolysis .
- Solubility : Soluble in dimethyl sulfoxide (DMSO) (>50 mg/mL) but limited in aqueous buffers (<0.1 mg/mL), necessitating solvent optimization for biological assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction transition states and optimize parameters like solvent polarity and temperature. highlights ICReDD’s approach , combining computational reaction path searches with experimental validation to reduce trial-and-error synthesis times . For example, DFT can model the amidation step’s activation energy, guiding solvent selection (e.g., tetrahydrofuran vs. dichloromethane) .
Q. What strategies resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify affinity (Ki) for serotonin or dopamine receptors, addressing variability in cell-based assays .
- Dose-Response Curves : Reproduce results across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to distinguish assay-specific artifacts .
- Meta-Analysis : Cross-reference data from PubChem BioAssay entries and peer-reviewed studies to identify consensus targets .
Q. What is the hypothesized mechanism of action based on structural analogs?
- Methodological Answer : The 4-methylpiperazine moiety suggests potential interaction with G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT₁A) or dopamine D₂ receptors. notes that analogs exhibit sub-micromolar inhibition of monoamine transporters (e.g., SERT, IC₅₀ = 0.8 µM) . Molecular docking studies (e.g., AutoDock Vina) predict hydrogen bonding between the propanamide carbonyl and receptor residues (e.g., Asp³.³² in 5-HT₁A) .
Q. How do structural modifications impact pharmacokinetics and bioavailability?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Methylation of the piperazine ring (as in this compound) typically enhances metabolic stability compared to unmethylated analogs .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; logD adjustments (e.g., introducing polar groups) can reduce PPB from >90% to <80% .
- Blood-Brain Barrier (BBB) Penetration : Predict via in silico models (e.g., SwissADME) and validate with in situ perfusion assays .
Key Research Applications
- Medicinal Chemistry : Investigated as a lead compound for CNS disorders due to GPCR modulation potential .
- Chemical Biology : Used as a photoaffinity probe to map ligand-receptor interactions via click chemistry .
- Structural Optimization : Guides SAR studies for improving selectivity (e.g., piperazine N-substitution reduces off-target activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
